3-oxo-4-(2,4,5-trifluorofenil)butanoato de metilo

Descripción general

Descripción

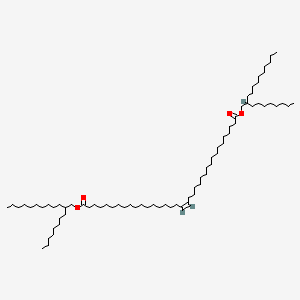

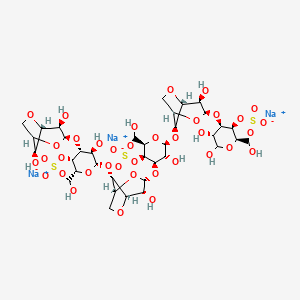

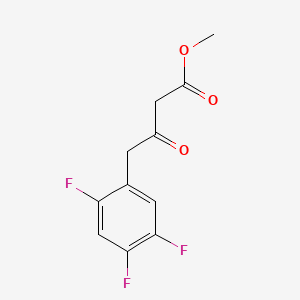

“Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is a chemical compound with the molecular formula C11H9F3O3 . It is an off-white solid and is used as a synthetic intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes .

Synthesis Analysis

The synthesis of “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” involves three stages :Molecular Structure Analysis

The molecular weight of “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is 246.18 g/mol . The InChI string representation of its structure isInChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 . Chemical Reactions Analysis

“Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is a useful synthetic intermediate in the synthesis of Sitagliptin , a trizolopyrazine dipeptidyl peptidase (DPP) IV inhibitor for the treatment of type II diabetes .Physical and Chemical Properties Analysis

“Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is an off-white solid . It has a molecular weight of 246.18 g/mol . Its computed properties include a XLogP3-AA of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 246.05037863 g/mol, a monoisotopic mass of 246.05037863 g/mol, a topological polar surface area of 43.4 Ų, and a heavy atom count of 17 .Aplicaciones Científicas De Investigación

Síntesis de Sitagliptina

Sitagliptina: es un medicamento ampliamente utilizado para el tratamiento de la diabetes tipo II. El 3-oxo-4-(2,4,5-trifluorofenil)butanoato de metilo sirve como un intermedio sintético crucial en la producción de Sitagliptina . Este compuesto es parte de la clase de inhibidores de la dipeptidil peptidasa-IV (DPP-IV), que juega un papel importante en la regulación de la glucosa.

Aplicaciones antibacterianas y antifúngicas

Las investigaciones han demostrado que los derivados de este compuesto exhiben actividad antibacteriana y antifúngica . Estas propiedades son particularmente valiosas en el desarrollo de nuevos agentes antimicrobianos, que son cruciales en la lucha contra las cepas resistentes de bacterias y hongos.

Análisis de propiedades ópticas

Las características ópticas del compuesto se han estudiado utilizando simulaciones de Teoría del Funcional de la Densidad (DFT) . Estos estudios son esenciales para comprender la estructura electrónica y podrían conducir a aplicaciones en óptica no lineal y otros campos que requieren materiales con propiedades ópticas específicas.

Desarrollo de fármacos

Se ha explorado el potencial del compuesto en el desarrollo de fármacos, en particular sus propiedades farmacológicas y niveles de toxicidad más bajos . Esto lo convierte en un candidato para futuros productos farmacéuticos, donde la seguridad y la eficacia son primordiales.

Metodología de síntesis química

Se ha patentado un método para preparar ácido 4-(2,4,5-trifluorofenil)-3-oxo-butanoico, que está relacionado con el this compound . Esto demuestra el papel del compuesto en el desarrollo de nuevas rutas sintéticas que son más seguras y respetuosas con el medio ambiente.

Farmacocinética y características farmacológicas

El compuesto ha sido evaluado por sus propiedades farmacocinéticas, incluida la lipofilia y la solubilidad en agua . Estas propiedades son cruciales para determinar el comportamiento del compuesto en el cuerpo humano, afectando su absorción, distribución, metabolismo y excreción.

Mecanismo De Acción

As a synthetic intermediate in the synthesis of Sitagliptin , “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” contributes to the mechanism of action of Sitagliptin. Sitagliptin is a DPP-4 inhibitor that works by increasing the levels of incretin hormones, which help to control blood sugar by increasing insulin release, especially after a meal .

Safety and Hazards

Direcciones Futuras

As a synthetic intermediate in the synthesis of Sitagliptin , “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” plays a crucial role in the production of this important medication for the treatment of type II diabetes . Future research and development efforts may focus on improving the synthesis process of this compound to increase yield, reduce costs, and minimize environmental impact.

Propiedades

IUPAC Name |

methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQLWVSUKUDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652348 | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769195-26-8 | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

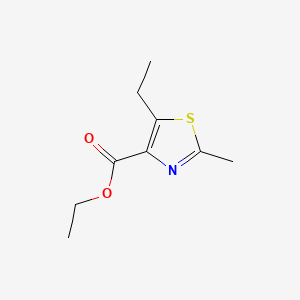

Q1: What is the significance of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in the context of the research article?

A1: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate serves as a crucial starting material for synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] This amino acid is a key intermediate in producing certain antidiabetic drugs. The research highlights a novel enzymatic cascade reaction using a PluriZyme called TR2E2 to efficiently convert the methyl ester to the desired amino acid.

Q2: Can you elaborate on the catalytic conversion of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as described in the research?

A2: The engineered PluriZyme, TR2E2, exhibits both hydrolase and transaminase activities within a single scaffold. [] This enables a two-step cascade reaction:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.